Heptyl D-glucoside
Overview
Description
Heptyl D-glucoside is a non-ionic surfactant derived from sugar and castor seeds. It is known for its excellent solubilizing properties, making it a valuable ingredient in various formulations. This compound is also recognized for its ability to enhance skin permeability, which is beneficial in transdermal pharmaceutical compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl D-glucoside can be synthesized through the reaction of heptyl alcohol with glucose. This process typically involves the use of an acid catalyst to facilitate the glycosidic bond formation between the heptyl alcohol and glucose. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using renewable botanical raw materials. The process involves the extraction of glucose from plant sources, followed by its reaction with heptyl alcohol derived from castor seeds. This method is eco-friendly and ensures the production of a biodegradable compound suitable for use in personal care products .
Chemical Reactions Analysis
Types of Reactions
Heptyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups in the glucose moiety to carbonyl groups.
Reduction: The reduction of this compound can lead to the formation of heptyl glucitol.
Substitution: This reaction involves the replacement of the hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: The major product is heptyl glucuronic acid.
Reduction: The major product is heptyl glucitol.
Substitution: The products vary depending on the substituent introduced, such as heptyl chloro-glucoside.
Scientific Research Applications
Heptyl D-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizer and emulsifier in various chemical formulations.
Biology: It enhances the permeability of biological membranes, making it useful in drug delivery systems.
Medicine: It is included in transdermal pharmaceutical compositions to improve the absorption of active pharmaceutical ingredients.
Industry: It is used in personal care products, such as shampoos and lotions, due to its surfactant properties
Mechanism of Action
Heptyl D-glucoside exerts its effects by interacting with the lipid bilayers of biological membranes. It disrupts the lipid packing, increasing membrane fluidity and permeability. This mechanism enhances the absorption of active ingredients through the skin. The compound targets molecular pathways involved in membrane transport and permeability .
Comparison with Similar Compounds
Similar Compounds
- Hexyl glucoside
- Octyl glucoside
- Decyl glucoside
Comparison
Heptyl D-glucoside is unique due to its optimal balance between hydrophilicity and lipophilicity, making it an effective solubilizer and permeability enhancer. Compared to hexyl glucoside, it has a longer alkyl chain, providing better solubilizing properties. Octyl and decyl glucosides have longer alkyl chains, which can lead to higher hydrophobicity and reduced solubility in water .
Properties
IUPAC Name |
2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905277 | |
Record name | Heptyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100231-64-9 | |
Record name | Heptyl D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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